molecular formula C12H10O2S2 B1335632 2-[(Thien-2-ylmethyl)thio]benzoic acid CAS No. 3759-75-9

2-[(Thien-2-ylmethyl)thio]benzoic acid

Cat. No. B1335632
CAS RN: 3759-75-9
M. Wt: 250.3 g/mol
InChI Key: VNEMIQPVWXWVOO-UHFFFAOYSA-N
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Description

2-[(Thien-2-ylmethyl)thio]benzoic acid is a compound that belongs to a class of organic molecules known for containing a thiophene ring—a sulfur-containing heterocycle—attached to a benzoic acid moiety through a methylene thioether linkage. This structural motif is of interest due to its potential biological activity and its utility as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been reported, where thioureides derived from benzoic acid derivatives have been synthesized and characterized . Although the exact synthesis of 2-[(Thien-2-ylmethyl)thio]benzoic acid is not detailed in the provided papers, similar synthetic

Scientific Research Applications

Chemical Synthesis and Compound Formation

2-[(Thien-2-ylmethyl)thio]benzoic acid is involved in the synthesis of various heterocyclic compounds. For instance, it is utilized in the formation of thieno[3′,2′:5,6]-and-[2′,3′:5,6]pyrimido[1,2-b]isoquinoline-4,11-diones and isoquino[2,3-a]quinazoline-5,12-dione through treatment with acetic anhydride. These compounds are synthesized via intramolecular acylation, showcasing the structural versatility of the thieno benzoic acid derivative in creating complex heterocyclic structures (Zadorozhny et al., 2008).

Role in Organic Synthesis

The compound serves as a building block in organic synthesis. For instance, its derivatives, such as 2-(2-phenylethyl)benzoic acid or 2-(thiophen-2-ylethyl)benzoic acid, are synthesized through multi-step processes involving reactions like the Wittig-Horner reaction, showcasing its utility in complex organic synthesis (Chen Fen-er, 2012).

Catalysis and Chemical Transformations

In catalysis, derivatives of 2-[(Thien-2-ylmethyl)thio]benzoic acid are used. For instance, palladium-catalyzed ipso arylation of α,α-disubstituted benzo[b]thien-2-ylmethanols with aryl bromides involves this compound, highlighting its role in catalytic transformations leading to the formation of aryl-benzo[b]thiophenes (Biro & Kotschy, 2007).

Biosynthesis and Natural Products

2-[(Thien-2-ylmethyl)thio]benzoic acid is involved in the engineered biosynthesis of phenyl-substituted polyketides. Benzoyl-CoA, a derivative of benzoic acid, acts as a precursor for the biosynthesis of a variety of natural products, demonstrating the compound's significance in the biosynthetic pathways (Garcia-Bernardo et al., 2004).

Antimicrobial and Anticancer Properties

The compound and its derivatives exhibit biological activities. For example, certain benzoic acid derivatives show antimicrobial activities against various bacterial strains, making them potential candidates for antimicrobial agents. Furthermore, thiophene acetyl salicylic acid esters, structurally related to 2-[(Thien-2-ylmethyl)thio]benzoic acid, display cytotoxic effects against tumor cell lines, indicating their potential in cancer therapy (Mishra et al., 2019; Ünver & Cantürk, 2017).

properties

IUPAC Name

2-(thiophen-2-ylmethylsulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c13-12(14)10-5-1-2-6-11(10)16-8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEMIQPVWXWVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407021
Record name 2-[(thien-2-ylmethyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Thien-2-ylmethyl)thio]benzoic acid

CAS RN

3759-75-9
Record name 2-[(thien-2-ylmethyl)thio]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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